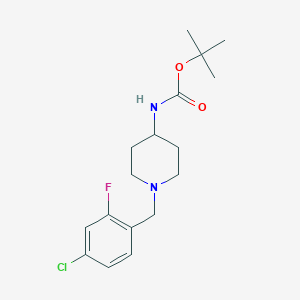

tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-4-5-13(18)10-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMIMZZOWHLXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using 4-chloro-2-fluorobenzyl chloride.

Carbamate formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The benzyl group can undergo substitution reactions, particularly at the chlorine and fluorine positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

Medicine: It could be investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact: Replacing the benzyl group with a benzoyl moiety (e.g., 4-cyanobenzoyl) increases molecular weight and introduces electron-withdrawing effects, which may alter metabolic stability .

- Halogenation : Fluorine and chlorine atoms improve bioavailability and target affinity by modulating lipophilicity (ClogP) and hydrogen-bonding interactions .

Physicochemical Properties

Biological Activity

Chemical Structure and Properties

tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C17H24ClFN2O2 and a molecular weight of approximately 342.84 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a 4-chloro-2-fluorobenzyl moiety, which enhances its lipophilicity and potential biological interactions due to the presence of halogen atoms .

Biological Activity

Mechanism of Action

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in medicinal chemistry. The presence of halogen substituents, such as chlorine and fluorine, can enhance the binding affinity to biological targets, potentially leading to improved pharmacological profiles. This compound's structure suggests it may interact with various receptors or enzymes involved in disease pathways .

Pharmacological Applications

Studies have shown that derivatives of piperidine compounds can act as inhibitors for various enzymes, including tyrosinase, which is crucial in melanin production. For instance, similar compounds have demonstrated competitive inhibition properties against tyrosinase, suggesting that this compound may also possess such activity .

Case Studies and Research Findings

In Vitro Studies

In vitro studies are essential for understanding the biological activity of this compound. Research has indicated that compounds with similar structural features have been tested for their effects on cell lines, demonstrating varying degrees of cytotoxicity and enzyme inhibition. For example, one study evaluated the cytotoxic effects on B16F10 melanoma cells and found that certain piperazine derivatives exhibited no cytotoxicity while effectively inhibiting tyrosinase activity .

Table: Comparative Biological Activities of Similar Compounds

| Compound Name | IC50 (μM) | Biological Activity Description |

|---|---|---|

| This compound | TBD | Potential tyrosinase inhibitor; further studies needed |

| [4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | Competitive inhibitor of tyrosinase; no cytotoxicity |

| Other piperidine derivatives | Varies | Various activities reported; some show significant inhibition |

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate?

The synthesis typically involves a multi-step process:

Amine Activation : React 1-(4-chloro-2-fluorobenzyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate group.

Solvent and Conditions : Use dichloromethane or tetrahydrofuran under inert atmospheres (N₂/Ar) at 0–25°C to minimize side reactions.

Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How do structural analogs of this compound differ in reactivity and biological activity?

Substituents on the benzyl group significantly influence properties. For example:

| Compound Name | Substituent | Key Impact |

|---|---|---|

| tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate | Bromine at position 2 | Higher electrophilicity due to Br |

| tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate | Fluorine at position 2 | Enhanced metabolic stability |

| tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate | Chlorine at position 4 | Altered receptor binding affinity |

The 4-chloro-2-fluoro substitution in the target compound balances lipophilicity and electronic effects, optimizing pharmacokinetic profiles .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms regiochemistry of the benzyl and carbamate groups (e.g., ¹H NMR: δ 1.4 ppm for tert-butyl protons).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 369.3 g/mol).

- HPLC : Assesses purity (>98% for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

Key parameters include:

- Temperature Control : Lower temperatures (0–5°C) reduce carbamate hydrolysis.

- Solvent Selection : Dichloromethane improves solubility, while THF enhances reaction rates.

- Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates carbamate formation by activating chloroformate .

Q. How do conflicting data on biological activity (e.g., antimicrobial vs. anticancer) arise in studies?

Discrepancies may stem from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).

- Impurity Profiles : Trace byproducts (e.g., dehalogenated derivatives) may exhibit off-target effects.

- Concentration Ranges : IC₅₀ values vary with dosing protocols (e.g., 10 μM vs. 50 μM) .

Q. What strategies resolve contradictions in receptor binding affinity data?

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify displacement.

- Molecular Dynamics Simulations : Model interactions with target receptors (e.g., σ-1 or NMDA receptors) to identify key binding residues.

- Metabolic Stability Tests : Evaluate hepatic microsome degradation to rule out false negatives due to rapid clearance .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Q. How do halogen substituents influence the compound’s pharmacokinetic properties?

- Chlorine (4-position) : Increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration.

- Fluorine (2-position) : Reduces CYP450-mediated metabolism via steric hindrance, prolonging half-life.

- Bromine (analogs) : Higher molecular weight may reduce oral bioavailability due to solubility limitations .

Methodological Recommendations

- SAR Studies : Synthesize analogs with systematic substitution (e.g., Cl→F, Br→CF₃) and test against a panel of biological targets.

- Data Reproducibility : Standardize assay protocols (e.g., ATP-based cell viability assays with 24-hour exposure).

- Collaborative Validation : Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity alongside computational docking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.